molecular formula C18H31NO2 B5218624 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No. B5218624
M. Wt: 293.4 g/mol
InChI Key: ZYOWIUIBDQZVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine, also known as ADBE, is a compound that belongs to the family of beta-adrenergic agonists. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine works by activating beta-adrenergic receptors in the body. These receptors are found in the lungs, heart, and other organs. When this compound binds to these receptors, it causes the smooth muscles in the airways to relax, leading to bronchodilation. This compound also increases the heart rate and contractility, leading to increased cardiac output.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It has been shown to increase cyclic AMP levels in cells, which leads to bronchodilation and other effects. This compound also increases the release of adrenaline and noradrenaline, leading to increased heart rate and contractility. In addition, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has well-established pharmacological properties and has been extensively studied in scientific research. However, there are also limitations to its use. This compound has been shown to have potential toxic effects on cells, which may limit its use in certain experiments. In addition, this compound has been shown to have potential cardiovascular side effects, which may limit its use in studies involving the heart.

Future Directions

There are several future directions for research involving 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine. One area of research is the development of new beta-adrenergic agonists that have improved pharmacological properties. Another area of research is the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases. Additionally, future research may focus on the potential toxic effects of this compound and ways to mitigate these effects. Overall, this compound has significant potential for use in scientific research and may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can be synthesized by reacting 2-tert-butylphenol with epichlorohydrin to form 2-(2-tert-butylphenoxy)propanol. The resulting compound is then reacted with diethylethanolamine to form this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have bronchodilator effects and can be used to treat respiratory disorders such as asthma. This compound has also been shown to have potential anti-inflammatory effects and can be used to treat inflammatory diseases.

properties

IUPAC Name

2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-11-9-8-10-16(17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOWIUIBDQZVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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